N-Acetyl-DL-penicillamine

Description

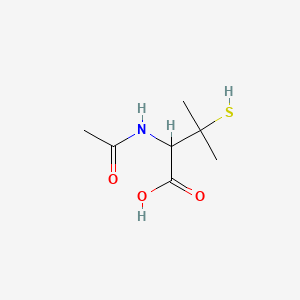

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870390 | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-53-0, 90580-84-0 | |

| Record name | N-Acetyl-3-mercaptovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-mercapto-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond Chelation: An In-depth Technical Guide to the Non-Chelation Mechanisms of N-Acetyl-DL-penicillamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-penicillamine (NAP), a derivative of the chelating agent D-penicillamine, is recognized for its therapeutic applications, which have historically been attributed to its ability to bind heavy metals. However, a growing body of evidence suggests that the pharmacological activities of NAP extend beyond simple chelation. This technical guide provides a comprehensive overview of the non-chelation-based mechanisms of action of this compound, focusing on its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, its antioxidant properties, and its potential immunomodulatory effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the complex signaling pathways and cellular processes modulated by this compound.

Introduction

This compound is a thiol-containing compound that has been investigated for various therapeutic applications. While its chelating properties are well-documented, the N-acetylation of the amino group introduces significant changes in its biological activity, leading to distinct mechanisms of action. This guide will explore these mechanisms, providing a deeper understanding of NAP's therapeutic potential beyond its role as a chelator.

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

One of the most significant non-chelation mechanisms of this compound is its ability to induce apoptosis in cancer cells through the activation of the Endoplasmic Reticulum (ER) stress response. This pathway is a critical cellular process that is activated when the protein folding capacity of the ER is overwhelmed.

Signaling Pathway

Treatment of cancer cells, such as HeLa cells, with penicillamine has been shown to upregulate the glucose-regulated protein 78 (GRP78), a key chaperone in the ER and a central regulator of ER stress.[1] This upregulation is a hallmark of the unfolded protein response (UPR). The induction of ER stress by NAP and related compounds proceeds through three primary signaling branches:

-

PERK-eIF2α-ATF4 Pathway: The activation of PERK (PKR-like endoplasmic reticulum kinase) leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).[1]

-

IRE1-XBP1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged ER stress, IRE1 can also contribute to apoptosis.

-

ATF6 Pathway: Activating transcription factor 6 (ATF6) is translocated from the ER to the Golgi apparatus, where it is cleaved to its active form. This active fragment then moves to the nucleus to activate the transcription of ER stress-responsive genes, including CHOP.[1]

The convergence of these pathways on the upregulation of CHOP is a critical step in ER stress-mediated apoptosis. The role of this pathway has been confirmed by experiments showing that the knockdown of CHOP using small interfering RNA (siRNA) attenuates penicillamine-induced apoptosis.[1]

Experimental Protocols

-

Cell Culture and Treatment: Plate HeLa cells at a density of 1x10^6 cells per 100 mm dish. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GRP78 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Antioxidant Properties

The thiol group in this compound is central to its antioxidant activity, enabling it to participate in redox reactions and scavenge reactive oxygen species (ROS).

Mechanisms of Antioxidant Action

-

Direct ROS Scavenging: The sulfhydryl group (-SH) of NAP can directly donate a hydrogen atom to neutralize free radicals, such as superoxide (O₂⁻) and hydroxyl (•OH) radicals.

-

Precursor to Glutathione (GSH): Although less efficient than N-acetylcysteine (NAC), NAP can potentially contribute to the intracellular cysteine pool, a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione.

Quantitative Data

Table 1: In Vitro Antioxidant Assays for this compound

| Assay | Principle | Endpoint Measurement |

| Superoxide Anion Scavenging Assay | Superoxide anions generated by a xanthine/xanthine oxidase system reduce cytochrome c. The scavenging activity of NAP is measured by its ability to inhibit this reduction. | Change in absorbance at 550 nm |

| Hydroxyl Radical Scavenging Assay | Hydroxyl radicals generated by the Fenton reaction degrade deoxyribose. The scavenging activity is determined by the inhibition of this degradation, measured by the TBARS method. | Absorbance at 532 nm |

| DPPH Radical Scavenging Assay | The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by antioxidants, leading to a color change from violet to yellow. | Decrease in absorbance at 517 nm |

Experimental Protocols

-

Reagent Preparation: Prepare solutions of cytochrome c, xanthine, and xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, cytochrome c, xanthine, and various concentrations of this compound.

-

Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

-

Calculation: Calculate the percentage of inhibition of cytochrome c reduction for each concentration of NAP and determine the IC50 value.

Immunomodulatory Effects

The immunomodulatory properties of penicillamine have been noted, particularly in the context of rheumatoid arthritis. While most studies have focused on D-penicillamine, the N-acetylated form may also possess immunomodulatory activities.

Potential Mechanisms of Immunomodulation

-

T-Cell Proliferation: D-penicillamine has been shown to have a modest inhibitory effect on mitogen-induced T-lymphocyte proliferation. This effect is significantly augmented in the presence of copper salts. It is plausible that NAP exerts similar effects, potentially through its influence on cellular redox status or direct interaction with signaling molecules.

-

Macrophage Function: Thiol compounds like N-acetylcysteine have been demonstrated to modulate macrophage function, including the release of pro-inflammatory cytokines such as TNF-α and IL-6. NAP may similarly influence macrophage activity, although direct evidence is needed.

Experimental Protocols

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS and add an equal volume of 2X CFSE (Carboxyfluorescein succinimidyl ester) staining solution. Incubate for 10-15 minutes at 37°C.

-

Quenching and Washing: Stop the staining by adding cold complete RPMI medium. Wash the cells multiple times to remove excess CFSE.

-

Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate and treat with various concentrations of this compound. Stimulate the cells with a mitogen (e.g., PHA) or specific antigen.

-

Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells allows for the quantification of cell division.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index.

Future Directions and Conclusion

While the role of this compound in inducing ER stress-mediated apoptosis is becoming clearer, further research is needed to fully elucidate its other non-chelation mechanisms. Specifically, quantitative studies on its antioxidant capacity and direct investigations into its effects on immune cell function are warranted. The potential of NAP to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, also represents an important area for future investigation.

References

N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide on its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine, is a versatile molecule with significant applications in biomedical research and pharmaceutical development. Its structure, featuring a thiol group, an acetylated amine, and a carboxylic acid, endows it with unique physicochemical properties that underpin its utility as a chelating agent and as a crucial control molecule in studies involving nitric oxide (NO) donors. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and visualizations of its key functional pathways to support its effective application in a research setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃S | [2][3][4] |

| Molecular Weight | 191.25 g/mol | [2][3] |

| IUPAC Name | 2-acetamido-3-methyl-3-sulfanylbutanoic acid | [3] |

| CAS Number | 59-53-0 (for DL-isomer) | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 185-190 °C (decomposes) | [5] |

| Purity | ≥95% to ≥99.0% (T) | [4][5] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 5 mg/mlDMSO:PBS (pH 7.2) (1:7): 0.12 mg/ml | [4] |

| Optical Activity | [α]20/D +10±2°, c = 1% in ethanol (for D-isomer) | [5] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and qualitative analysis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound and its derivatives.[1] The ¹H NMR spectrum shows distinct signals for the protons in different chemical environments within the molecule.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands for the functional groups present in the molecule.[1] For instance, in a related N-acetylated amino acid, characteristic sharp bands for the carboxyl group were observed, which shift upon coordination with a metal ion.[6]

-

Mass Spectrometry : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[3]

Experimental Protocols

Detailed methodologies are essential for the consistent and reliable use of this compound in research.

Synthesis of this compound

The primary route for synthesizing this compound is through the acetylation of the amino group of DL-penicillamine.[1]

Materials:

-

DL-penicillamine

-

Acetic anhydride or acetyl chloride

-

Pyridine (as a solvent and hydrogen chloride scavenger)[7]

-

Suitable reaction vessel

-

Stirring apparatus

-

Cooling bath (e.g., ice bath)

Procedure:

-

Dissolve DL-penicillamine in pyridine in a reaction vessel.

-

Cool the solution in an ice bath to 0-5°C.[7]

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the cooled solution while stirring continuously.

-

Allow the reaction to proceed for 2-4 hours, maintaining the temperature between 0-5°C and then allowing it to warm to room temperature.[7]

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

-

The purity of the synthesized this compound can be assessed using techniques like HPLC.[1]

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to identify characteristic chemical shifts and coupling constants corresponding to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample of this compound, typically as a KBr pellet or a thin film.

-

Place the sample in the FTIR spectrometer.

-

Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the key functional groups (e.g., C=O, N-H, S-H, O-H).

Key Applications and Mechanisms of Action

Chelating Agent for Heavy Metals

This compound functions as a chelating agent, particularly for heavy metals like mercury.[1][4] Its thiol group can bind to metal ions, forming a stable complex that can be more readily excreted from the body.[1] This property is crucial in toxicological studies and in the development of therapeutic agents for heavy metal poisoning.[4] For example, it has been shown to reduce the biological half-life of mercury and increase its urinary excretion in animal models.[4]

Caption: Chelation of a heavy metal ion by this compound.

Control Molecule in Nitric Oxide (NO) Research

This compound is structurally related to S-nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used NO donor.[1] In experimental settings, this compound serves as an essential negative control.[4] Since it lacks the S-nitroso group, it does not release NO.[4] By comparing the biological effects of SNAP to those of this compound, researchers can distinguish the specific effects of nitric oxide from those of the parent molecule.[1]

Caption: Role of this compound as a control in NO research.

Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) from this compound

A key application of this compound is its use as a precursor for the synthesis of SNAP.

Caption: Synthetic pathway from this compound to SNAP.

Conclusion

This compound is a compound of significant interest in various research fields due to its well-defined physicochemical properties. Its utility as a heavy metal chelator and as an indispensable control for its S-nitroso derivative, SNAP, highlights its importance in toxicology and nitric oxide biology. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their experimental endeavors, ensuring accuracy and reproducibility in their findings.

References

- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

- 2. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-acetyl-3-mercapto-DL-valine | C7H13NO3S | CID 27372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. N-乙酰基-D-青霉胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 59-53-0 [smolecule.com]

An In-depth Technical Guide to the Synthesis of N-Acetyl-DL-penicillamine from DL-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing N-Acetyl-DL-penicillamine from the readily available starting material, DL-valine. The synthesis involves a multi-step process, beginning with the conversion of DL-valine to isobutyraldehyde, followed by the formation of a key thiazoline intermediate via the Asinger reaction, subsequent hydrolysis to DL-penicillamine, and final acetylation to yield the target compound. This document details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from DL-valine can be outlined in four primary stages:

-

Conversion of DL-valine to Isobutyraldehyde: This initial step involves the transformation of the amino acid DL-valine into the corresponding aldehyde, isobutyraldehyde. This can be achieved through methods such as the Strecker degradation.

-

Asinger Reaction to form a Thiazoline Intermediate: Isobutyraldehyde is then subjected to an Asinger reaction, a multicomponent reaction involving sulfur and ammonia, to construct the heterocyclic core of the penicillamine molecule, yielding 2-isopropyl-5,5-dimethyl-3-thiazoline.

-

Hydrolysis to DL-penicillamine: The thiazoline intermediate is subsequently hydrolyzed under acidic conditions to open the heterocyclic ring and form DL-penicillamine.

-

Acetylation to this compound: The final step involves the selective N-acetylation of the amino group of DL-penicillamine using an acetylating agent such as acetic anhydride to produce the final product, this compound.

Experimental Protocols

Step 1: Conversion of DL-valine to Isobutyraldehyde via Strecker Degradation

The Strecker degradation provides a method for converting an α-amino acid into an aldehyde with one less carbon atom.[1][2] This process involves the oxidation of the amino acid to an imine, which is then hydrolyzed to the corresponding aldehyde.

Experimental Protocol:

A detailed experimental protocol for the large-scale laboratory preparation of DL-valine via the Strecker method starting from isobutyraldehyde has been described, and the reverse reaction can be inferred.[3] For the degradation of DL-valine, a suitable oxidizing agent is required.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve DL-valine in an appropriate aqueous solvent.

-

Reagent Addition: Introduce a suitable oxidizing agent, such as alloxan, to the solution.[1]

-

Reaction Conditions: The reaction mixture is heated to induce the degradation process. The specific temperature and reaction time will depend on the chosen oxidizing agent and solvent system.

-

Work-up and Isolation: Upon completion of the reaction, the isobutyraldehyde formed can be isolated by distillation. The crude product is then purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | DL-Valine | |

| Product | Isobutyraldehyde | |

| Yield | Variable | [1] |

| Purification | Fractional Distillation |

Step 2: Asinger Reaction for the Synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline

The Asinger reaction is a powerful multicomponent reaction for the synthesis of 3-thiazolines from a ketone or aldehyde, sulfur, and ammonia.[4][5][6]

Experimental Protocol:

The synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline is achieved through the simultaneous reaction of isobutyraldehyde, sulfur, and ammonia.[4]

-

Reaction Setup: A reaction vessel equipped for azeotropic water removal is charged with isobutyraldehyde, which can also serve as the azeotropic partner.

-

Reagent Addition: Elemental sulfur and a source of ammonia are added to the isobutyraldehyde.

-

Reaction Conditions: The reaction mixture is heated to facilitate the reaction and the azeotropic removal of water, which drives the equilibrium towards the formation of the thiazoline.

-

Work-up and Isolation: After the reaction is complete, the excess isobutyraldehyde is removed under reduced pressure. The resulting crude 2-isopropyl-5,5-dimethyl-3-thiazoline is then purified by rectification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isobutyraldehyde | [4] |

| Reagents | Sulfur, Ammonia | [4] |

| Product | 2-isopropyl-5,5-dimethyl-3-thiazoline | [4] |

| Yield | ~80% | |

| Boiling Point | 68-70 °C / 12 torr | |

| Purification | Rectification |

Step 3: Hydrolysis of 2-isopropyl-5,5-dimethyl-3-thiazoline to DL-penicillamine

The hydrolysis of the thiazoline intermediate is a critical step to yield DL-penicillamine. This is typically carried out under acidic conditions. A German patent describes a relevant hydrolysis process for a similar intermediate.[7]

Experimental Protocol:

-

Reaction Setup: The purified 2-isopropyl-5,5-dimethyl-3-thiazoline is placed in a reaction vessel suitable for heating under reflux.

-

Reagent Addition: An aqueous solution of a strong acid, such as hydrochloric acid, is added to the thiazoline.

-

Reaction Conditions: The mixture is heated under reflux for a sufficient period to ensure complete hydrolysis of the thiazoline ring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the DL-penicillamine hydrochloride. This typically involves neutralization and subsequent crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-isopropyl-5,5-dimethyl-3-thiazoline | [7] |

| Reagent | Hydrochloric Acid | [7] |

| Product | DL-penicillamine hydrochloride | |

| Yield | Not specified | |

| Purification | Crystallization |

Step 4: Acetylation of DL-penicillamine to this compound

The final step in the synthesis is the N-acetylation of DL-penicillamine. This is a standard procedure often employing acetic anhydride as the acetylating agent.[8]

Experimental Protocol:

-

Reaction Setup: DL-penicillamine is dissolved in a suitable solvent, such as pyridine, in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Reagent Addition: A cooled solution of acetic anhydride in pyridine is added dropwise to the DL-penicillamine solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, often up to 24 hours, during which a color change to light red or amber may be observed.[8]

-

Work-up and Isolation: The solvent is removed under reduced pressure, typically using a rotary evaporator. The resulting crude product, which may be an oil or viscous liquid, is then purified.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | DL-penicillamine | [8] |

| Reagents | Acetic Anhydride, Pyridine | [8] |

| Product | This compound | |

| Reaction Time | Up to 24 hours | [8] |

| Yield | Not specified for DL-isomer | |

| Purification | Not specified |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Conclusion

The synthesis of this compound from DL-valine is a feasible multi-step process that leverages classic organic reactions. While this guide provides a detailed framework based on available literature, researchers and drug development professionals should note that optimization of reaction conditions and purification methods at each step may be necessary to achieve high yields and purity suitable for specific applications. Further investigation into the full text of the cited patents is recommended for more granular details on the industrial-scale production processes.

References

- 1. Strecker degradation - Wikipedia [en.wikipedia.org]

- 2. ugc.futurelearn.com [ugc.futurelearn.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DE2123232C3 - Process for the preparation of DJ ^ penicillamine - Google Patents [patents.google.com]

- 8. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

Spectroscopic Scrutiny of N-Acetyl-DL-penicillamine: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-DL-penicillamine, a derivative of the chelating agent penicillamine, is a molecule of significant interest in pharmaceutical and biomedical research. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, stability, and potential interactions. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the structural analysis of this compound, complete with experimental protocols, quantitative data, and visual workflows.

Introduction

This compound (C₇H₁₃NO₃S) is a thiol-containing amino acid derivative.[1] Its structure, characterized by a chiral center, a carboxyl group, an amide linkage, and a sulfhydryl group, lends itself to a variety of spectroscopic analyses. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in defining the molecular architecture of this compound.

Spectroscopic Methodologies and Data

A multi-faceted approach utilizing various spectroscopic techniques is essential for a comprehensive structural characterization of this compound. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[2]

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at 4.79 ppm for ¹H NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

2.1.2. Quantitative NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in D₂O.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Predicted) |

| 4.45 | s | 1H | α-CH |

| 2.10 | s | 3H | Acetyl-CH₃ |

| 1.55 | s | 3H | Gem-dimethyl-CH₃ |

| 1.45 | s | 3H | Gem-dimethyl-CH₃ |

Note: The thiol (-SH) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium exchange.

For the derivative S-nitroso-N-acetyl-d,l-penicillamine (SNAP) in CD₃OD, the predicted ¹H NMR spectrum shows characteristic peaks at approximately 5.32 ppm (s, 1H), 2.04 ppm (s, 3H), 2.01 ppm (s, 3H), and 1.97 ppm (s, 3H).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.[2]

2.2.1. Experimental Protocol: FTIR

A common method for solid-state FTIR analysis is the Potassium Bromide (KBr) pellet technique:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the homogenous mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption bands.

-

2.2.2. Quantitative FTIR Data

The following table lists the characteristic FTIR absorption bands expected for this compound, based on data from related compounds.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | O-H stretch | Carboxylic Acid |

| ~3270 | N-H stretch | Amide |

| ~2900 | C-H stretch | Methyl/Methylene |

| ~2550 | S-H stretch | Thiol |

| ~1750 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1335 | C-N stretch | Amide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural features.

2.3.1. Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Instrument Setup:

-

Use an ESI-mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

-

Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern (if tandem MS is performed) to gain insights into the molecular structure.

-

2.3.2. Quantitative Mass Spectrometry Data

The expected mass-to-charge ratios for this compound in high-resolution mass spectrometry are presented below.

| Ion | Calculated m/z |

| [M+H]⁺ | 192.0689 |

| [M+Na]⁺ | 214.0508 |

| [M-H]⁻ | 190.0543 |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic arrangement of this compound in its crystalline state, offering precise bond lengths, bond angles, and stereochemistry.[2]

2.4.1. Experimental Protocol: X-ray Crystallography

The following outlines the key steps in a single-crystal X-ray diffraction experiment:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (cryo-crystallography) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem to generate an initial electron density map.

-

-

Structure Refinement:

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the N-Acetyl-DL-penicillamine Thiol-Disulfide Exchange Mechanism

This technical guide provides a comprehensive overview of the core mechanism, quantitative kinetics, biological relevance, and experimental methodologies related to the thiol-disulfide exchange of this compound (NAP).

Introduction

This compound is a derivative of the amino acid penicillamine, characterized by the presence of a free sulfhydryl (thiol) group.[1] This functional group is the cornerstone of its chemical reactivity, particularly in thiol-disulfide exchange reactions. This type of reaction is fundamental in biochemistry, playing a crucial role in protein folding, redox signaling, and maintaining cellular homeostasis.[2] The ability of NAP to participate in these exchanges underpins its therapeutic applications, such as in the treatment of cystinuria.[3][4] In this condition, NAP reacts with the sparingly soluble amino acid cystine to form a more soluble mixed disulfide, preventing the formation of kidney stones.[5][6]

The Core Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange is a nucleophilic substitution reaction (SN2) wherein a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R').[2][7] The reaction proceeds through a transient, linear trisulfide-like transition state.[2][7]

The overall reaction can be represented as: R-SH (NAP) + R'-S-S-R' (e.g., Cystine) ⇌ R-S-S-R' (Mixed Disulfide) + R'-SH

Key factors governing this reaction include:

-

pH and Thiol pKa : The reaction rate is highly dependent on the concentration of the nucleophilic thiolate anion.[7] Therefore, the reaction is typically faster at pH values above the pKa of the thiol group (pKa ≈ 8.5 for cysteine residues), where the thiol is deprotonated.[8]

-

Steric Hindrance : The bulky methyl groups adjacent to the sulfur atom in penicillamine and its derivatives introduce steric hindrance. This can slow the rate of reaction compared to less hindered thiols like glutathione.[9]

-

Redox Potential : The equilibrium of the reaction is determined by the relative redox potentials of the participating thiols.

Below is a diagram illustrating the fundamental steps of the exchange mechanism.

Caption: Core mechanism of thiol-disulfide exchange.

Biological Relevance and Therapeutic Applications

The thiol-disulfide exchange mechanism of NAP is central to its use in medicine.

Treatment of Cystinuria

Cystinuria is a genetic disorder characterized by the accumulation of cystine in the urine, leading to the formation of kidney stones.[6] Penicillamine and its N-acetyl derivative are used to reduce cystine excretion.[5] The mechanism involves a thiol-disulfide exchange where NAP breaks the disulfide bond in cystine, forming a penicillamine-cysteine mixed disulfide.[5][10] This mixed disulfide is significantly more water-soluble than cystine, allowing it to be readily excreted in the urine.[3][5]

Caption: Therapeutic action of NAP in cystinuria.

Interaction with Endogenous Thiols

NAP can interact with endogenous disulfides like glutathione disulfide (GSSG). Studies using NMR have shown that N-acetylpenicillamine undergoes oxidation by GSSG.[9] This reaction produces a mixed disulfide (NAP-glutathione) and reduced glutathione (GSH), thereby influencing the cellular redox state.[9]

Quantitative Data

The kinetics and equilibria of thiol-disulfide exchange reactions involving penicillamine derivatives have been studied quantitatively. The data highlights the influence of molecular structure and pH on the reaction.

| Reaction | Reactants | pH | Equilibrium Constant (Keq) | Rate Constant (k) | Reference |

| Penicillamine + Glutathione Disulfide | Penicillamine, GSSG | 7.4 | 13.8 | k_fwd = 2.4 x 10³ M⁻¹min⁻¹ | [9] |

| Penicillamine-Glutathione Mixed Disulfide + Penicillamine | PSH, PSSG | 7.4 | 0.044 | k_fwd = 1.2 x 10² M⁻¹min⁻¹ | [9] |

| This compound + Glutathione Disulfide (Step 1: Mixed Disulfide Formation) | This compound, GSSG | ~7 | K₁' ≈ 3.7 | Not specified | [9] |

| This compound + Glutathione Disulfide (Step 2: Symmetrical Disulfide Formation) | This compound, NAP-SG Mixed Disulfide | ~7 | K₂' ≈ 0.16 | Not specified | [9] |

Note: Data for penicillamine is included for comparative context. The equilibrium constants for this compound are conditional constants at neutral pH.

Experimental Protocols

Several analytical techniques are employed to study the kinetics and mechanism of thiol-disulfide exchange.

Protocol 1: NMR Spectroscopy for Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the reaction in real-time by tracking the concentrations of reactants and products.[11][12]

Methodology:

-

Sample Preparation: Prepare solutions of this compound and the target disulfide (e.g., glutathione disulfide) in a suitable deuterated buffer (e.g., D₂O with phosphate buffer) at a specific pD (equivalent to pH).

-

Initiation of Reaction: Mix the reactant solutions directly in an NMR tube at a controlled temperature.

-

Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Specific resonances corresponding to the methyl groups of NAP, the mixed disulfide, and the symmetrical disulfide can be integrated to determine their relative concentrations.[9]

-

Kinetic Analysis: Plot the concentrations of reactants and products as a function of time. Fit this data to appropriate rate equations to determine the rate constants for the exchange reaction.[11]

Protocol 2: HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) is used for separating and quantifying the various thiol and disulfide species, often after derivatization to enhance detection.

Methodology:

-

Reaction Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction, typically by acidification (e.g., with HCl) to protonate the thiols and stop the exchange.

-

Derivatization: React the free thiol groups in the quenched sample with a thiol-reactive chromophoric or fluorophoric agent, such as N-(1-pyrenyl)maleimide (NPM).[13] This creates a stable, detectable adduct.[13]

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).[13] Use a suitable mobile phase gradient (e.g., acetonitrile/water with acid modifiers) to separate the derivatized NAP from other components.[13][14]

-

Detection and Quantification: Use a fluorescence or UV-Vis detector set to the appropriate wavelength for the chosen derivatizing agent.[13] Quantify the species by comparing their peak areas to those of known standards.

Protocol 3: Spectrophotometric Assay (Ellman's Test)

Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) is widely used to quantify free sulfhydryl groups.[15] The progress of a thiol-disulfide exchange can be followed by measuring the decrease in the concentration of the starting free thiol (NAP).

Methodology:

-

Reaction Setup: Initiate the thiol-disulfide exchange reaction in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[16]

-

Sampling: At specific time intervals, remove an aliquot of the reaction mixture.

-

Quantification of Free Thiols: Add the aliquot to a solution of Ellman's reagent.[16] The reagent reacts with the remaining free NAP to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 412 nm.[15][16]

-

Calculation: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free NAP at each time point.[16] A decrease in absorbance over time corresponds to the consumption of NAP in the exchange reaction.

Caption: Generalized workflow for studying thiol-disulfide exchange.

References

- 1. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanism of Oxidation of N-acetyl-d-penicillamine in Acidified lodate and Aqueous Iodine [scielo.org.za]

- 4. The treatment of cystinuria with N-acetyl-D-penicillamine, a comparison with the results of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Penicillamine? [synapse.patsnap.com]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. CYSTINURIA: EFFECT OF D-PENICILLAMINE ON PLASMA AND URINARY CYSTINE CONCENTRATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. broadpharm.com [broadpharm.com]

A Technical Guide to the Stereochemistry of N-Acetyl-DL-penicillamine for Researchers and Drug Development Professionals

An In-depth Exploration of the Chiral Properties, Synthesis, and Biological Significance of N-Acetyl-penicillamine Enantiomers

N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine, exists as a racemic mixture of two non-superimposable mirror images, or enantiomers: N-Acetyl-D-penicillamine and N-Acetyl-L-penicillamine. The distinct three-dimensional arrangement of these stereoisomers profoundly influences their physicochemical properties and biological activities, a critical consideration in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and the differential biological effects of its enantiomers, with a focus on its role in inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.

Physicochemical Properties of N-Acetyl-penicillamine Stereoisomers

The spatial orientation of the functional groups in N-Acetyl-D-penicillamine and N-Acetyl-L-penicillamine leads to differences in their interaction with plane-polarized light and their melting points. These properties are crucial for their identification and characterization.

| Property | N-Acetyl-D-penicillamine | N-Acetyl-L-penicillamine | This compound |

| Melting Point (°C) | 185-190 (decomposes) | Not explicitly found | 186-189 (decomposes)[1] |

| Specific Optical Rotation ([α]²⁰/D) | +10 ± 2° (c = 1% in ethanol) | Not explicitly found | Not applicable (racemic mixture) |

| Molecular Formula | C₇H₁₃NO₃S[2] | C₇H₁₃NO₃S | C₇H₁₃NO₃S[3] |

| Molecular Weight ( g/mol ) | 191.25[2] | 191.25 | 191.25[3] |

| Appearance | White to off-white crystalline powder[1] | Not explicitly found | White crystalline powder |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of DL-penicillamine.

Materials:

-

DL-penicillamine

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid or an inert solvent)

-

Apparatus for heating and stirring

Procedure:

-

Dissolve DL-penicillamine in the chosen solvent in a reaction flask.

-

Slowly add acetic anhydride to the solution while stirring. An excess of acetic anhydride is typically used.

-

Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Chiral Separation of N-Acetyl-penicillamine Enantiomers

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the separation and analysis of the enantiomers of N-Acetyl-penicillamine.

1. High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

Illustrative HPLC Method:

-

Column: A chiral column, for example, a SUMICHIRAL OA series column, which is known to be effective for acetyl-amino acids.[4]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol or isopropanol) is commonly used. The exact ratio needs to be optimized for baseline separation. For acidic compounds like N-Acetyl-penicillamine, the addition of a small amount of a modifier like trifluoroacetic acid (TFA) might be necessary.[5]

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, for instance, around 210-230 nm.

-

Temperature: The column temperature should be controlled to ensure reproducibility.

Workflow for Chiral HPLC Method Development:

References

- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

- 2. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. FR934219A - Process for making n-acetyl penicillamine - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

In Vitro Antioxidant Properties of N-Acetyl-DL-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a compound of significant interest in biomedical research. While extensively recognized for its role as a metal chelator and as a precursor to the nitric oxide donor S-nitroso-N-acetyl-DL-penicillamine (SNAP), its intrinsic antioxidant properties are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the in vitro antioxidant characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and insights into its potential mechanisms of action, including its influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, by neutralizing excess ROS, play a crucial role in mitigating oxidative damage. This compound, with its free thiol group, possesses the structural requisites to act as a potent antioxidant. This guide delves into the scientific evidence supporting the in vitro antioxidant capabilities of this compound.

Quantitative Antioxidant Data

Table 1: Summary of In Vitro Antioxidant Properties of this compound

| Antioxidant Assay | Test System | Endpoint | Result | Reference |

| Hydroxyl Radical Scavenging | Fenton Reaction | Inhibition of hydroxyl radical formation | Effective scavenger | [1] |

| Metal Ion Chelating Activity | Ferrous Ion (Fe²⁺) | Inhibition of ferrozine-Fe²⁺ complex formation | Potent chelator | [2][3] |

Note: Specific IC50 values for hydroxyl radical scavenging and metal chelation by this compound are not consistently reported across the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5][6][7][8]

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

This compound (various concentrations)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the standard antioxidant in the chosen solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

A_control = Absorbance of the blank control

-

A_sample = Absorbance of the sample

-

-

Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10][11][12][13]

-

Principle: The reduction of the ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

This compound (various concentrations)

-

Standard antioxidant (e.g., Trolox)

-

Phosphate-buffered saline (PBS) or ethanol

-

-

Procedure:

-

Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the standard antioxidant.

-

Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

A_control = Absorbance of the ABTS•+ solution without the sample

-

A_sample = Absorbance of the ABTS•+ solution with the sample

-

-

Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15][16][17][18]

-

Principle: The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound (various concentrations)

-

Standard (e.g., Ferrous sulfate (FeSO₄))

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of this compound and the ferrous sulfate standard.

-

Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Presentation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of sample).

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.[1][19][20][21]

-

Principle: The hydroxyl radicals generated degrade a detector molecule (e.g., deoxyribose). The extent of degradation is measured, and the scavenging activity of the test compound is determined by its ability to inhibit this degradation.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Ferric chloride (FeCl₃)

-

EDTA

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound (various concentrations)

-

Standard scavenger (e.g., Mannitol)

-

-

Procedure:

-

Prepare a reaction mixture containing FeCl₃, EDTA, H₂O₂, and deoxyribose in phosphate buffer.

-

Add various concentrations of this compound or the standard scavenger to the reaction mixture.

-

Initiate the reaction by adding ascorbic acid or by incubating at 37°C.

-

Stop the reaction by adding TCA and then TBA.

-

Heat the mixture in a boiling water bath to develop a pink chromogen.

-

Cool the mixture and measure the absorbance at 532 nm.

-

-

Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

A_control = Absorbance of the control (without scavenger)

-

A_sample = Absorbance in the presence of the scavenger

-

-

Data Presentation: The results are typically expressed as the IC50 value.

Metal Ion Chelating Assay

This assay determines the ability of a compound to chelate transition metal ions, such as ferrous iron (Fe²⁺), which can catalyze the formation of reactive oxygen species.[22][23][24][25][26]

-

Principle: The test compound competes with a chromogenic indicator (e.g., ferrozine) for the binding of Fe²⁺. The reduction in the color of the iron-indicator complex is a measure of the chelating activity.

-

Reagents:

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

This compound (various concentrations)

-

Standard chelator (e.g., EDTA)

-

Methanol or water

-

-

Procedure:

-

Mix various concentrations of this compound or the standard chelator with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution.

-

Shake the mixture vigorously and incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

-

-

Calculation of Chelating Activity: % Chelating Activity = [(A_control - A_sample) / A_control] x 100

-

A_control = Absorbance of the control (without chelator)

-

A_sample = Absorbance in the presence of the chelator

-

-

Data Presentation: The results are typically expressed as the IC50 value.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of this compound is primarily attributed to its free thiol (-SH) group, which can directly donate a hydrogen atom to neutralize free radicals. Additionally, its ability to chelate pro-oxidant metal ions like Fe²⁺ prevents the initiation of radical-generating reactions such as the Fenton reaction.

Recent research on the related compounds N-acetyl cysteine (NAC) and penicillamine suggests a potential link between their cellular effects and the endoplasmic reticulum (ER) stress response pathway.[27] ER stress and oxidative stress are intricately linked cellular processes.[28][29][30][31] The accumulation of unfolded or misfolded proteins in the ER can lead to the production of ROS, while oxidative stress can impair protein folding and induce ER stress.

One of the key signaling pathways activated during ER stress is the Unfolded Protein Response (UPR). This pathway involves sensors such as PERK, IRE1α, and ATF6. Activation of the PERK branch of the UPR can lead to the phosphorylation of eIF2α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, can upregulate the expression of genes involved in antioxidant defense. It is plausible that this compound, through its influence on cellular redox status, may modulate the ER stress response and its downstream signaling cascades, thereby contributing to its overall cytoprotective effects. Further research is warranted to fully elucidate the specific interactions of this compound with these signaling pathways in the context of its antioxidant activity.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the in vitro antioxidant properties of this compound.

Potential Signaling Pathway Involvement

Caption: Hypothetical involvement of this compound in the ER stress response pathway.

Conclusion

This compound exhibits notable in vitro antioxidant properties, primarily through its potent metal chelating activity and its capacity to scavenge hydroxyl radicals. While quantitative data from standardized assays such as DPPH, ABTS, and FRAP are currently limited in the scientific literature, the available evidence underscores its potential as a valuable antioxidant agent. The possible interplay between its direct antioxidant actions and the modulation of cellular stress signaling pathways, such as the endoplasmic reticulum stress response, presents an exciting avenue for future research. A deeper understanding of these mechanisms will be instrumental in fully elucidating the therapeutic utility of this compound in oxidative stress-related pathologies.

References

- 1. Thiol-induced hydroxyl radical formation and scavenger effect of thiocarbamides on hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marinebiology.pt [marinebiology.pt]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ultimatetreat.com.au [ultimatetreat.com.au]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. zen-bio.com [zen-bio.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jaica.com [jaica.com]

- 27. N-acetyl cysteine and penicillamine induce apoptosis via the ER stress response-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury [explorationpub.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-DL-penicillamine as a Precursor for S-nitrosothiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-DL-penicillamine (NAP) as a precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a widely studied S-nitrosothiol (RSNO). This document details the synthesis, stability, and biological significance of SNAP, offering researchers and drug development professionals a thorough resource for utilizing this important nitric oxide (NO) donor.

Introduction

S-nitrosothiols are critical endogenous signaling molecules involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. Their ability to release nitric oxide (NO) under physiological conditions makes them valuable tools in pharmacology and drug development.[1] this compound, a derivative of the amino acid penicillamine, serves as a readily available and stable precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a tertiary RSNO known for its relative stability and potent biological activity. This guide explores the synthesis of SNAP from NAP, its physicochemical properties, and its role in cellular signaling pathways.

Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP)

The synthesis of SNAP from this compound is a straightforward nitrosation reaction, typically achieved by reacting NAP with a nitrosating agent, most commonly acidified nitrite.

General Reaction Scheme

The fundamental reaction involves the electrophilic attack of a nitrosonium ion (NO⁺), generated from nitrous acid (HNO₂), on the sulfur atom of the thiol group in this compound.

Caption: General workflow for the synthesis of SNAP from NAP.

Quantitative Data on SNAP Synthesis and Properties

The following table summarizes key quantitative data related to the synthesis and physicochemical properties of SNAP.

| Parameter | Value | Conditions | Reference |

| Synthesis | |||

| Purity | ≥97% | Commercially available powder | [1] |

| Physicochemical Properties | |||

| Molecular Formula | C₇H₁₂N₂O₄S | [1] | |

| Molecular Weight | 220.25 g/mol | [1] | |

| Appearance | Faint green to very dark green powder | [1] | |

| pKₐ | 2.95 ± 0.02 | Aqueous solution, 25.0 ± 0.1°C | [2] |

| log P (n-octanol/water) | -0.15 ± 0.03 | Neutral species (log PN) | [2] |

| UV-Vis Absorption Maxima (λmax) | 341 nm | In Krebs buffer | [2] |

| Molar Extinction Coefficient (ε) | 1168 M⁻¹ cm⁻¹ | At 341 nm in Krebs buffer | [2] |

Stability and Decomposition of SNAP

The stability of SNAP is a critical factor for its application as an NO donor. Its decomposition, leading to the release of nitric oxide, can be influenced by various factors.

Decomposition Pathways

SNAP can decompose through several pathways, including thermal decomposition, photolysis, and metal ion-catalyzed decomposition. The primary decomposition products are the disulfide of N-acetyl-penicillamine (NAP-disulfide) and nitric oxide.

Caption: Major decomposition pathways of SNAP.

Quantitative Data on SNAP Stability

The stability of SNAP is often quantified by its half-life (t1/2) under specific conditions.

| Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | ~6 hours | In aqueous media, pH 6-8, 37°C, in the presence of transition metal ion chelators | [3] |

| ~5 hours | In aqueous media | [4] | |

| 100% ± 3.1% remaining after 3 months, 95 ± 2.1% remaining after 6 months | Stored in Elast-eon E2As polymer films at -20°C | [5] | |

| 87% remaining after 6 months | Stored in Elast-eon E2As polymer films at room temperature | [5] | |

| Decomposition Rate Constant (kobs) | 0.0039 ± 0.0003 min⁻¹ | In Krebs buffer at 24°C | [2] |

| 0.0385 ± 0.0031 min⁻¹ | In Krebs buffer with 1 µM Cu²⁺ at 24°C | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of SNAP and its characterization.

Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP)

This protocol is adapted from established methods for the synthesis of SNAP.[6][7]

Materials:

-

This compound (NAP)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, e.g., 1M)

-

Sulfuric acid (H₂SO₄, e.g., 1M)

-

Methanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Desiccator

Procedure:

-

Prepare a solution of this compound in a 1:1 mixture of methanol and deionized water.

-

In a separate container, prepare an equimolar solution of sodium nitrite in the same solvent mixture.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium nitrite solution to the this compound solution while stirring continuously.

-

To the combined solution, add an acidic solution (e.g., a mixture of 1M HCl and 1M H₂SO₄) dropwise while maintaining the temperature with the ice bath and continuing to stir.

-

Continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes. The formation of a greenish precipitate indicates the formation of SNAP.

-

Collect the precipitated SNAP crystals by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the SNAP crystals in a desiccator, protected from light.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Nitrosating agents are hazardous, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Quantification of SNAP using UV-Vis Spectrophotometry

This protocol describes the quantification of SNAP based on its characteristic absorbance in the UV-Vis spectrum.[2]

Materials:

-

Synthesized SNAP

-

Appropriate buffer (e.g., Krebs buffer, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of SNAP of known concentration in the desired buffer.

-

Prepare a series of dilutions from the stock solution to create a standard curve.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 340 nm for SNAP.[2]

-

Plot the absorbance values against the corresponding concentrations to generate a standard curve.

-

Measure the absorbance of the unknown SNAP sample at the same wavelength.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Quantification of Nitrite using the Griess Assay